2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione
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Overview
Description
2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine derivative in the presence of a solvent such as toluene under reflux conditions . The reaction typically proceeds through the formation of an intermediate, which is then cyclized to form the desired isoindoline-1,3-dione derivative. Industrial production methods often involve similar reaction conditions but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoindoline ring, often using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amine derivatives .
Scientific Research Applications
2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Neuroprotection: Research has shown its potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Materials Science: This compound is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates the activity of these receptors, which can influence neurotransmitter release and neuronal signaling pathways . This modulation is believed to be responsible for its potential therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
2-(2-(2,2-Dimethoxyethoxy)ethyl)isoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives such as:
Properties
Molecular Formula |
C14H17NO5 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-[2-(2,2-dimethoxyethoxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H17NO5/c1-18-12(19-2)9-20-8-7-15-13(16)10-5-3-4-6-11(10)14(15)17/h3-6,12H,7-9H2,1-2H3 |
InChI Key |
JWSOVRRYXXHYFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(COCCN1C(=O)C2=CC=CC=C2C1=O)OC |
Origin of Product |
United States |
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